molecular formula C29H29NO10S3 B11028561 tetramethyl 6'-[(2E)-but-2-enoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-[(2E)-but-2-enoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11028561
M. Wt: 647.7 g/mol
InChI Key: ZHCMVBMMOIKEPO-MDZDMXLPSA-N
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Description

Tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with a suitable dithiole precursor under acidic or basic conditions.

    Functional Group Modifications: Introduction of the but-2-enoyl, methoxy, and tetracarboxylate groups through esterification, acylation, and other functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dithiole groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structural complexity makes it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its multiple functional groups and stability.

Mechanism of Action

The mechanism of action of tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylbutane: A simpler hydrocarbon with a highly branched structure.

    Hexamethylethane: Another highly branched hydrocarbon, similar in stability and compactness.

    Spiro Compounds: Compounds with similar spiro structures but different functional groups.

Uniqueness

Tetramethyl 6’-[(2E)-but-2-enoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of a spiro structure with multiple functional groups, including dithiole and quinoline moieties. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C29H29NO10S3

Molecular Weight

647.7 g/mol

IUPAC Name

tetramethyl 6'-[(E)-but-2-enoyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C29H29NO10S3/c1-9-10-17(31)30-16-12-11-14(36-4)13-15(16)18-23(28(30,2)3)41-20(25(33)38-6)19(24(32)37-5)29(18)42-21(26(34)39-7)22(43-29)27(35)40-8/h9-13H,1-8H3/b10-9+

InChI Key

ZHCMVBMMOIKEPO-MDZDMXLPSA-N

Isomeric SMILES

C/C=C/C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC=CC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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